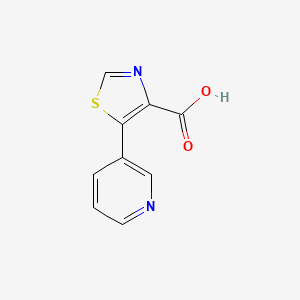

5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid

Description

Historical Context and Discovery

The history of this compound is intertwined with the broader development of pyridine and thiazole chemistry, two fundamental areas in heterocyclic compound research.

Pyridine, a critical structural component of this compound, has a rich historical background dating to the mid-19th century. The earliest documented reference to pyridine is attributed to Scottish scientist Thomas Anderson who, in 1849, examined oil obtained through high-temperature heating of animal bones. From this oil, Anderson isolated a colorless liquid with an unpleasant odor, which he named pyridine (from Greek "pyr" meaning fire) due to its flammable nature.

The chemical structure of pyridine remained unknown until decades after its discovery. Wilhelm Körner (1869) and James Dewar (1871) proposed that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural hypothesis was later confirmed experimentally when pyridine was reduced to piperidine using sodium in ethanol. In 1876, William Ramsay achieved the first synthesis of pyridine—a milestone in heteroaromatic chemistry—by combining acetylene and hydrogen cyanide in a heated iron-tube furnace.

Thiazole, the second key component of our compound of interest, is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The development of thiazole chemistry gained significant momentum with the introduction of the Hantzsch thiazole synthesis in the late 19th century. This reaction pathway allows for the condensation of alpha-halogeno ketones with thioureas to form thiazole derivatives under specific conditions.

While the exact first synthesis of this compound is not explicitly documented in available sources, modern synthetic routes to this compound likely involve strategies such as:

- Direct coupling of appropriately functionalized pyridine and thiazole precursors

- Building the thiazole ring onto a pyridine substrate with suitable functional groups

- Construction of the pyridine ring on a pre-existing thiazole carboxylic acid derivative

The synthesis pathways to this compound represent the culmination of over a century of heterocyclic chemistry development, building upon fundamental methods established by pioneers like Hantzsch and others.

Significance in Heterocyclic Chemistry

This compound holds particular significance in heterocyclic chemistry due to its hybrid structure combining two prominent heterocyclic motifs. Heterocyclic chemistry forms a branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in the ring structure. The importance of such compounds cannot be overstated, particularly in pharmaceutical development.

Statistical analysis indicates that more than 85% of all biologically active chemical entities contain at least one heterocyclic structure, reflecting the central role of heterocycles in modern drug design. The strategic incorporation of heterocycles provides medicinal chemists with powerful tools for modifying critical molecular properties including:

- Solubility profiles

- Lipophilicity characteristics

- Molecular polarity

- Hydrogen bonding capacity

These modifications directly influence the absorption, distribution, metabolism, and excretion properties of potential drug candidates.

The pyridine component of this compound contributes significantly to its potential utility. The nitrogen atom in pyridine possesses a non-bonding electron pair that can participate in hydrogen bonding with biological receptors, thereby enhancing pharmacokinetic properties. Pyridine-containing compounds demonstrate remarkable versatility in medicinal applications, with established roles in numerous therapeutic categories.

Similarly, the thiazole ring provides distinct advantages as a structural element. Thiazole is considered a vital framework present in numerous bioactive compounds. The presence of both sulfur and nitrogen in a specific spatial arrangement creates unique electronic properties and potential binding interactions. Notably, the thiazole ring serves as a critical component in vitamin B1 (thiamine), where the thiazolium portion functions as an electron sink during enzymatic processes.

The combination of pyridine and thiazole rings in this compound creates a molecular scaffold with enhanced potential for biological activity. Recent research has demonstrated that pyridine-thiazole hybrid molecules can exhibit significant anticancer properties. The study "Development of Novel Pyridine-Thiazole Hybrid Molecules as Antitumor Agents" revealed compounds with selective cytotoxicity toward cancer cell lines while showing minimal effects on normal human cells.

Table 1: Key Properties of Heterocyclic Components in this compound

| Component | Structure Type | Key Atoms | Electronic Properties | Biological Significance |

|---|---|---|---|---|

| Pyridine | Six-membered aromatic heterocycle | One nitrogen | Electron-deficient ring with basic nitrogen | Present in numerous pharmaceuticals; enhances water solubility; participates in hydrogen bonding |

| Thiazole | Five-membered aromatic heterocycle | One sulfur, one nitrogen | Significant pi-electron delocalization; moderate aromaticity | Found in vitamin B1; provides metabolic stability; offers unique binding interactions |

The structural integration of these heterocycles creates a compound with potential applications across multiple chemical and biological domains, making this compound a valuable subject for continued research and development.

Structural Motifs and Functional Groups

This compound contains several important structural features that define its chemical behavior and potential applications. The molecule can be analyzed in terms of its core heterocyclic frameworks and functional groups:

Pyridine Ring Component:

- Six-membered aromatic heterocycle containing one nitrogen atom

- Connected at the 3-position (meta position) to the thiazole ring

- The pyridine nitrogen creates an asymmetric electron distribution within the ring

- Structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−)

- The nitrogen makes adjacent carbon atoms more electrophilic, influencing reactivity patterns

Thiazole Ring Component:

- Five-membered aromatic heterocycle containing one sulfur atom and one nitrogen atom

- Connected at the 5-position to the pyridine ring

- Contains a carboxylic acid substituent at the 4-position

- Characterized by significant pi-electron delocalization

- Planar structure contributing to overall molecular geometry

- The calculated pi-electron density identifies specific sites for potential reactions, particularly C5 for electrophilic substitution

Carboxylic Acid Functional Group:

- Located at the 4-position of the thiazole ring

- Consists of a carbonyl group (C=O) and a hydroxyl group (OH)

- Functions as both hydrogen bond donor and acceptor

- Provides acidic character to the molecule

- Offers versatile derivatization potential for creating esters, amides, and other derivatives

The connection between the pyridine and thiazole rings creates an extended conjugated system that influences the electronic distribution throughout the molecule. This structural arrangement results in distinct physicochemical properties:

Table 2: Structural Characteristics and Resulting Properties of this compound

| Structural Feature | Chemical Property | Potential Application |

|---|---|---|

| Carboxylic acid group | Acidic character; hydrogen bonding capability | Forming salts; improving water solubility; serving as reactive site for derivatization |

| Multiple heteroatoms (N, S, O) | Diverse electron densities; potential metal coordination sites | Metal complex formation; catalyst development; interaction with biological macromolecules |

| Extended conjugation | Electronic delocalization; UV-visible absorption characteristics | Photochemical applications; spectroscopic analysis; energy transfer systems |

| Aromatic character | Chemical stability; specific reactivity patterns | Resistance to oxidation; selective functionalization; controlled modification |

| Spatial arrangement of functional groups | Three-dimensional binding potential | Recognition of specific molecular targets; stereoselective interactions |

The molecular weight of this compound is 206.22 g/mol, and its structural formula is C9H6N2O2S. The precise three-dimensional arrangement of atoms creates a relatively planar molecule with specific electronic distribution patterns that influence its chemical behavior.

Research into similar pyridine-thiazole hybrid structures has revealed several important reactivity patterns:

- The carboxylic acid group readily undergoes nucleophilic substitution reactions to form derivatives

- The thiazole ring can participate in various metal-catalyzed cross-coupling reactions

- The pyridine nitrogen can coordinate with metals to form complexes

- The molecule can engage in hydrogen bonding networks in both solid state and solution

These structural characteristics make this compound a versatile chemical building block with applications in diverse fields ranging from materials science to pharmaceutical development. The unique combination of heterocyclic frameworks and functional groups provides multiple handles for further chemical modification and optimization of properties for specific applications.

Properties

IUPAC Name |

5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-5-11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPSIDUMDHTXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminothiazole with 3-Pyridinecarboxylic Acid

Overview:

The most common and well-documented synthetic route involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under acidic conditions. This method capitalizes on the nucleophilic amine group of 2-aminothiazole and the electrophilic carboxylic acid group of 3-pyridinecarboxylic acid to form the thiazole ring with the pyridine substituent at the 5-position.

- Solvent: Ethanol or methanol

- Catalyst/Acid: Typically a strong acid such as hydrochloric acid or sulfuric acid to facilitate cyclization

- Temperature: Reflux conditions (generally 70–80°C)

- Time: Several hours (commonly 4–8 hours) to ensure complete reaction

Mechanism:

The acidic environment protonates the carboxylic acid, enhancing its electrophilicity. The amino group of 2-aminothiazole attacks the activated carbonyl carbon, followed by ring closure and dehydration to form the thiazole ring with the pyridinyl substituent.

Industrial Production Enhancements

Scale-Up Considerations:

Industrial synthesis adapts the above method with modifications to improve throughput and product quality. Key enhancements include:

- Continuous Flow Reactors: These reactors provide better control over reaction parameters such as temperature, mixing, and residence time, leading to higher yields and consistent product quality.

- Catalyst Optimization: Use of solid acid catalysts or heterogeneous catalysts to reduce corrosion and simplify product isolation.

- Automation: Automated feeding and monitoring systems to maintain optimal reaction conditions and reduce human error.

Use of Catalysts and Alternative Solvents

Catalysts:

Some research indicates that catalysts such as Lewis acids (e.g., zinc chloride) or metal salts can accelerate the cyclization and improve yields.

Alternative Solvents:

Green chemistry approaches explore solvents like water or ionic liquids to reduce environmental impact while maintaining reaction efficiency.

Reaction Analysis and Optimization Data

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, Methanol | Good solubility and reaction medium |

| Acid Catalyst | HCl, H2SO4 | Essential for cyclization |

| Temperature | Reflux (~70–80°C) | Increases reaction rate |

| Reaction Time | 4–8 hours | Longer time improves conversion |

| Catalyst (Industrial) | Solid acid catalysts, ZnCl2 | Enhances yield, reduces side-products |

| Reactor Type | Batch, Continuous flow | Continuous flow improves scalability |

Retrosynthetic Insights and Synthetic Planning

Modern synthesis planning tools utilize extensive reaction databases (e.g., Pistachio, Reaxys) to predict feasible routes. For 5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid, retrosynthesis typically targets:

- Building the thiazole ring via cyclization of aminothiazole derivatives with pyridine carboxylic acids.

- Functional group transformations such as oxidation or substitution to introduce or modify substituents on the thiazole or pyridine rings.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Scale | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization of 2-Aminothiazole with 3-Pyridinecarboxylic Acid | 2-Aminothiazole, 3-Pyridinecarboxylic acid | Acidic medium, ethanol/methanol, reflux | Lab & Industrial | Straightforward, good yields | Requires acidic conditions, long reaction time |

| Catalyst-Assisted Cyclization | Same as above + catalyst (e.g., ZnCl2) | Similar, with catalyst | Industrial | Improved yields, shorter time | Catalyst cost, possible contamination |

| Continuous Flow Reactor Process | Same as above | Controlled flow, optimized temp | Industrial | Scalability, reproducibility | Requires specialized equipment |

Research Findings and Applications

- The compound’s preparation methods have been optimized to balance yield, purity, and environmental considerations.

- The amino group on the thiazole ring allows further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical research.

- Industrial processes focus on continuous flow methods and catalyst use to meet demand and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted pyridine or thiazole derivatives.

Scientific Research Applications

5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring can interact with amino acid residues in the enzyme, while the pyridine ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of 5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid are influenced by substituents at positions 2, 4, and 5 of the thiazole ring. Key analogues include:

Physicochemical Properties

- Solubility : Pyridine-containing derivatives (e.g., 5-Pyridin-3-yl-) may exhibit lower aqueous solubility due to aromatic stacking, whereas methylphenyl or chlorophenyl analogs are more lipophilic .

- Molecular Weight : ANT-431’s higher molecular weight (316.32 g/mol) could limit bioavailability compared to lighter analogs like 2-(4-methylphenyl)- (219.26 g/mol) .

Biological Activity

5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of aldehyde dehydrogenase (ALDH). This compound's potential therapeutic effects in various disease models, especially cancer, are significant. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

This compound primarily acts as an inhibitor of aldehyde dehydrogenase , a crucial enzyme involved in the metabolism of aldehydes and the detoxification of harmful substances. Inhibition of ALDH can lead to increased levels of toxic aldehydes within cells, which can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2), with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| Caco-2 | 8.7 |

| MCF7 (Breast) | 12.0 |

| A549 (Lung) | 9.0 |

Enzymatic Inhibition

The compound has been evaluated for its inhibitory effects on ALDH:

- Inhibition Assays : In biochemical assays, it was found to inhibit ALDH with an IC50 value of approximately 15 µM, which is comparable to other known inhibitors .

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy agents. The combination treatment led to enhanced apoptosis in cancer cells compared to chemotherapy alone. This suggests that the compound could serve as a valuable adjuvant in cancer therapy.

Additional Biological Activities

Beyond its anticancer properties, research indicates that this compound may possess other biological activities:

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals, although further investigation is needed to quantify this effect.

- Anti-inflammatory Effects : There is emerging evidence that compounds similar to 5-Pyridin-3-yl-1,3-thiazole derivatives can reduce inflammation markers in vitro and in vivo models.

Q & A

Q. What are the established synthetic routes for 5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid?

The synthesis typically involves cyclization reactions between pyridine-3-carbaldehyde derivatives and thioamide precursors. For example, a thiosemicarbazide intermediate can be formed and cyclized using dehydrating agents like phosphorus oxychloride (POCl₃) to construct the thiazole ring. Reaction conditions (temperature, solvent, and stoichiometry) must be tightly controlled to achieve high purity and yield .

Q. How is structural characterization of this compound performed?

Key techniques include:

Q. What preliminary biological activities have been reported?

Thiazole-4-carboxylic acid derivatives exhibit antifungal and antiviral properties. At 50 μg/mL, analogs like 2-amino-1,3-thiazole-4-carboxylic acid derivatives show >50% inhibition against Botrytis cinerea and Rhizoctonia solani. Antiviral activity against tobacco mosaic virus (TMV) has also been observed in curative assays at 100 μg/mL .

Advanced Questions

Q. How can synthetic yields be optimized for scale-up?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalyst use : Lewis acids like ZnCl₂ improve reaction kinetics.

- Purification : Gradient column chromatography or recrystallization minimizes byproducts. Contradictions in yield reports (e.g., 40–75%) may arise from differences in starting material purity or reaction monitoring methods .

Q. How to address discrepancies in bioactivity data across studies?

Potential factors include:

- Assay variability : Differences in fungal/viral strains or cell lines (e.g., TMV vs. human cell models).

- Compound stability : Hydrolysis of the carboxylic acid group under physiological conditions may reduce efficacy.

- Purity thresholds : Impurities >2% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC before testing .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular docking : Predict binding affinities to target enzymes (e.g., fungal cytochrome P450).

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F on the pyridine ring) with bioactivity. For example, chlorinated analogs show higher membrane permeability than methylated derivatives .

Q. How to design analogs with enhanced pharmacological profiles?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to improve receptor binding.

- Prodrug strategies : Esterify the carboxylic acid to enhance bioavailability.

- Heterocycle replacement : Replace thiazole with oxazole to assess metabolic stability .

Key Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.